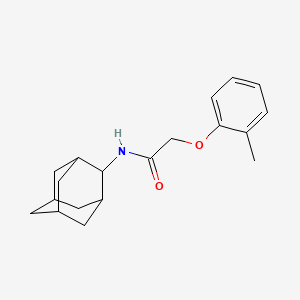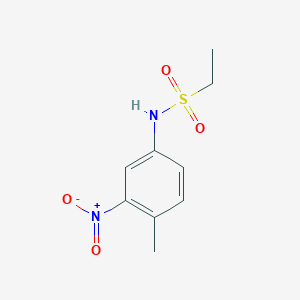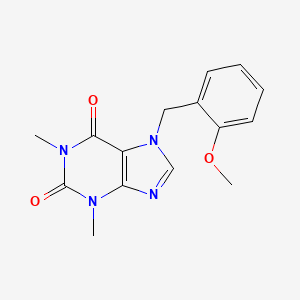
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to study. In
科学研究应用
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been studied for a variety of applications in scientific research. One of the primary applications of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is as a potential anti-inflammatory agent. Studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can inhibit the production of inflammatory cytokines in vitro, suggesting that it may have potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has also been studied for its potential as an anticancer agent. Studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting that it may have potential as a broad-spectrum anticancer agent.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism of action is through the inhibition of NF-κB signaling, which is a key regulator of inflammation and immune responses. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activation of NF-κB in vitro, suggesting that it may act as an anti-inflammatory agent through this pathway.
In addition, studies have suggested that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may act through the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of HDACs in vitro, suggesting that it may have potential as an epigenetic modulator.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the activity of HDACs. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have antifungal and antibacterial activity, suggesting that it may have potential as an antimicrobial agent.
实验室实验的优点和局限性
One advantage of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide for lab experiments is that it is commercially available and relatively easy to synthesize. In addition, studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has low toxicity in vitro, suggesting that it may be a safe compound to use in research studies.
One limitation of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide for lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has not been extensively studied in vivo, which may limit its potential applications in animal models.
未来方向
There are many potential future directions for research on N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide. One area of research could be to further elucidate its mechanism of action, which may help to identify new therapeutic applications for the compound. In addition, studies could be conducted to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide in animal models, which may help to identify its potential as a therapeutic agent.
Another area of research could be to explore the potential of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide as an epigenetic modulator. Studies have shown that HDAC inhibitors have potential as cancer therapeutics, and N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may have similar potential as an HDAC inhibitor.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, or N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, is a chemical compound that has been widely studied for its potential applications in scientific research. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anticancer activity. While the mechanism of action of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is not fully understood, studies have suggested that it may act through a variety of pathways, including the inhibition of NF-κB signaling and HDAC activity. Future research on N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may help to identify new therapeutic applications for the compound and further elucidate its mechanism of action.
合成方法
The synthesis of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to form N-(4-chlorophenyl)-phenylsulfonamide. This compound is then reacted with acetic anhydride to form N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide. The synthesis of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been described in detail in various scientific publications, and the compound is commercially available for research purposes.
属性
IUPAC Name |
2-(benzenesulfonyl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGWERUKICPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)



![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)


![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)